3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one
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Overview
Description
3-(2,4-Dimethoxybenzyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the 2,4-dimethoxybenzyl group in the structure enhances its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxybenzyl)-4H-chromen-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable chromone precursor. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromen-4-one core. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 3-(2,4-Dimethoxybenzyl)-4H-chromen-4-one may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxybenzyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chromen-4-one core to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,4-Dimethoxybenzyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxybenzyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxybenzyl)-4H-chromen-4-one
- 3-(3,4-Dimethoxybenzyl)-4H-chromen-4-one
- 3-(2,4-Dimethoxyphenyl)-4H-chromen-4-one
Comparison
3-(2,4-Dimethoxybenzyl)-4H-chromen-4-one is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays .
Properties
CAS No. |
71972-58-2 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl]chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-20-14-8-7-12(17(10-14)21-2)9-13-11-22-16-6-4-3-5-15(16)18(13)19/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
HJZPXWQDCHQUKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2=COC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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